molecular formula C16H28IN3OSi B1440499 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine CAS No. 1186311-01-2

4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine

Cat. No. B1440499
CAS RN: 1186311-01-2
M. Wt: 433.4 g/mol
InChI Key: NQUOHPYVNRCUHP-UHFFFAOYSA-N
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Description

The compound “4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine” is a unique chemical with the empirical formula C16H27IN2OSi and a molecular weight of 418.39 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolidine ring, an iodopyridine group, and a tert-butyldimethylsilyloxy group . The InChI key for this compound is OQDLUWCIEIGPID-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 418.39 . The SMILES string for this compound is CC©©Si©OCC1CCN(C1)c2ccncc2I . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Applications in Catalysis and Organic Synthesis

One relevant area of application for similar compounds involves their role in catalysis, particularly in the activation of aryl chlorides and the polymerization of silanes. For example, Group 10 metal aminopyridinato complexes have been synthesized and applied as catalysts for aryl-Cl activation and hydrosilane polymerization, indicating the potential utility of pyridine and pyrrolidine derivatives in catalytic processes (S. Deeken et al., 2006). These findings suggest that modifications to the pyridine and pyrrolidine moieties, such as those seen in the specified compound, could influence the catalytic activity and specificity, opening new avenues for research in catalysis.

Synthesis of Complex Molecules

Moreover, the use of pyrrolidine and pyridine derivatives in the synthesis of complex molecules is well-documented. For instance, pyrrole and pyrrolidine derivatives are foundational in synthesizing biologically important molecules, including heme and chlorophyll, indicating the utility of these structures in constructing complex organic molecules (L. R. Anderson & Kou-Chang Liu, 2000). The structural features of "4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-5-iodopyridin-3-amine" suggest potential applications in synthesizing such complex molecules, leveraging the reactivity of the pyrrolidine and pyridine rings.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, which indicates that it is toxic if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to follow standard safety procedures for handling chemicals .

properties

IUPAC Name

4-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28IN3OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-13(17)8-19-9-14(15)18/h8-9,12H,6-7,10-11,18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUOHPYVNRCUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28IN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121566
Record name 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186311-01-2
Record name 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-5-iodo-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine
Reactant of Route 2
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine
Reactant of Route 3
Reactant of Route 3
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine
Reactant of Route 4
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine
Reactant of Route 5
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine
Reactant of Route 6
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-5-iodopyridin-3-amine

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